![molecular formula C6H6BClO3 B061202 3-Chloro-4-hydroxyphenylboronic acid CAS No. 182344-13-4](/img/structure/B61202.png)
3-Chloro-4-hydroxyphenylboronic acid
Overview
Description
3-Chloro-4-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3-Chloro-4-hydroxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the aryl halides or vinyl halides, with which it forms new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, the organoboron compound (like this compound) transfers the organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond, linking the two organic groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthesis pathways . The new carbon-carbon bonds formed in this reaction can lead to the creation of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction . Furthermore, the compound should be stored at room temperature and avoided from dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-chloro-4-hydroxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3-Chloro-4-hydroxyphenylboronic acid is instrumental in synthesizing pharmaceuticals that target specific biological pathways. It serves as a key intermediate in the development of drugs aimed at treating conditions such as cancer and infectious diseases. For instance, its derivatives have been explored for their inhibitory effects on various enzymes relevant to disease progression, including phosphatases involved in cancer signaling pathways .
Case Study: MptpB Inhibitors
A study focused on the design of selective MptpB inhibitors utilized this compound to enhance the efficacy of compounds against multidrug-resistant tuberculosis strains. The introduction of this boronic acid derivative significantly improved binding affinity and selectivity, demonstrating its potential as a therapeutic agent .
Bioconjugation
Enhancing Drug Delivery Systems
In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This application is crucial for improving the efficacy of drug delivery systems. By facilitating specific binding interactions, it enhances the targeting capabilities of therapeutic agents .
Organic Synthesis
Versatile Building Block
The compound acts as a versatile building block in organic synthesis. It allows chemists to construct complex molecules with precision through various coupling reactions, including Suzuki coupling, which is widely used for forming carbon-carbon bonds .
Reaction Type | Application |
---|---|
Suzuki Coupling | Formation of biaryl compounds |
C-N Coupling | Synthesis of pharmaceuticals and agrochemicals |
Diagnostics
Development of Diagnostic Tools
this compound is utilized in developing diagnostic assays that require specific binding interactions. Its ability to form stable complexes with certain biomolecules enhances the accuracy and sensitivity of disease detection methods .
Material Science
Advanced Materials Development
In material science, this compound contributes to creating advanced materials such as polymers and coatings that exhibit enhanced properties like durability and chemical resistance. Its boronic acid functionality makes it suitable for applications in sensors and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents.
4-Hydroxyphenylboronic Acid: Lacks the chlorine substituent.
3-Chlorophenylboronic Acid: Lacks the hydroxyl substituent.
Uniqueness
3-Chloro-4-hydroxyphenylboronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable reagent in organic synthesis .
Biological Activity
3-Chloro-4-hydroxyphenylboronic acid (CAS No. 182344-13-4) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound features a phenolic moiety that contributes to its potential as an antimicrobial and therapeutic agent. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₆H₆BClO₃ |
Molecular Weight | 172.37 g/mol |
Melting Point | Not specified |
Purity | ≥98% |
Solubility | Water-soluble |
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound, particularly against drug-resistant pathogens. A study demonstrated that derivatives of this compound exhibited significant activity against various strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MICs) ranged from 1 to 8 µg/mL.
- Vancomycin-resistant Enterococcus faecalis : MICs between 0.5 and 2 µg/mL.
- Gram-negative bacteria : MIC values varied from 8 to 64 µg/mL against multiple strains.
- Candida auris : Notably resistant fungal species, with MICs from 0.5 to 64 µg/mL .
These findings indicate the compound's broad-spectrum antimicrobial properties, making it a candidate for further development in treating resistant infections.
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Specifically, it targets enzymes in the MurA-F pathway, which are crucial for peptidoglycan formation. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death .
Case Studies
-
Study on Amino Acid Derivatives :
A recent investigation synthesized a library of amino acid derivatives incorporating the 4-hydroxyphenyl moiety. These derivatives were systematically screened against ESKAPE pathogens and demonstrated varying degrees of antimicrobial activity. The study found that structural modifications significantly influenced the activity profiles, underscoring the importance of chemical structure in biological efficacy . -
Antifungal Activity :
Another study focused on the antifungal properties of compounds derived from phenolic structures similar to this compound. The results indicated substantial activity against drug-resistant Candida species, including Candida auris, emphasizing the need for novel antifungal agents in clinical settings .
Applications and Future Directions
Given its promising biological activity, this compound is being explored for various applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Cancer Research : Compounds with similar structures have shown anticancer properties, warranting exploration in oncology.
- Chemical Biology : As a tool for probing biological pathways due to its ability to form reversible covalent bonds with diols.
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIKFZZILXJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622630 | |
Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-13-4 | |
Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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